methyloctahydro-1H-indole-3-carboxylatehydrochloride
Description
Methyloctahydro-1H-indole-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a saturated indole scaffold (octahydroindole) esterified at the 3-position with a methyl group and formulated as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, such as serotonin receptor modulators and enzyme inhibitors.
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
RWGJCHMIVDECHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC2C1CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyloctahydro-1H-indole-3-carboxylatehydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to produce the indole derivative . The reaction is carried out under reflux in methanol, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyloctahydro-1H-indole-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Methyloctahydro-1H-indole-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and interaction with biological molecules.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyloctahydro-1H-indole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares methyloctahydro-1H-indole-3-carboxylate hydrochloride with key indole derivatives, focusing on structural features, synthetic routes, physicochemical properties, and applications.
Table 1: Structural and Functional Group Comparison
Key Comparative Insights
Saturation vs. Aromaticity: Methyloctahydro-1H-indole-3-carboxylate hydrochloride’s saturated ring likely enhances stability against oxidation compared to aromatic analogs like methyl 2-chloro-1H-indole-3-carboxylate.
Functional Group Impact :
- The methyl ester group in the target compound and analogs (e.g., ) improves lipophilicity, facilitating membrane permeability. In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid’s free carboxylic acid group increases polarity, favoring solubility in aqueous environments.
Synthetic Complexity :
- Saturated indole derivatives often require hydrogenation or catalytic reduction steps absent in aromatic analogs. For example, methyl 1-methyl-β-carboline-3-carboxylate synthesis involves oxidation with potassium permanganate, whereas methyl 2-chloro-1H-indole-3-carboxylate is synthesized via electrophilic chlorination.
Physicochemical Properties :
- Melting points (mp) vary significantly:
- 7-Methoxy-1H-indole-3-carboxylic acid: mp 199–201°C
- Methyl 1-methyl-β-carboline-3-carboxylate: mp >200°C
- The hydrochloride salt form of the target compound likely reduces mp compared to free bases, enhancing solubility in polar solvents.
Safety and Handling :
- Halogenated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may pose greater toxicity risks due to reactive C–Cl bonds, necessitating stringent safety protocols. The hydrochloride salt form of the target compound requires precautions against inhalation and skin contact, similar to other indole hydrochlorides.

Table 2: Analytical and Application Comparison
Biological Activity
Methyloctahydro-1H-indole-3-carboxylate hydrochloride is a derivative of indole, a well-known heterocyclic compound with significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Indole derivatives, including methyloctahydro-1H-indole-3-carboxylate hydrochloride, have been extensively studied for their diverse biological activities. These include:
- Antimicrobial Activity : Indole and its derivatives have shown promising results against various pathogens, including bacteria and fungi.
- Neuroprotective Effects : Some indole derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Indoles can modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
Table 1: Biological Activities of Indole Derivatives
| Activity Type | Examples of Indole Derivatives | References |
|---|---|---|
| Antimicrobial | Indole-3-carboxylic acid, 5-methoxyindole | |
| Neuroprotective | Indole-3-propionic acid | |
| Anti-inflammatory | 2-amino-5-hydroxyindole derivatives |
Antimicrobial Activity
Methyloctahydro-1H-indole-3-carboxylate hydrochloride's antimicrobial activity is attributed to its ability to inhibit key bacterial enzymes and disrupt microbial membranes. For instance, studies have shown that certain indole derivatives target the MmpL3 protein in Mycobacterium tuberculosis, demonstrating significant potency against drug-resistant strains .
Neuroprotective Mechanisms
The neuroprotective effects of indoles are often linked to their ability to reduce oxidative stress and inflammation in neuronal cells. For example, compounds like indole-3-propionic acid have been shown to protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide . Methyloctahydro-1H-indole-3-carboxylate hydrochloride may exert similar effects due to structural similarities with known neuroprotective agents.
Anti-inflammatory Pathways
Indoles can modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. The inhibition of 5-lipoxygenase by certain indole derivatives highlights their potential in treating conditions associated with inflammation .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of various indole derivatives against Staphylococcus aureus and Escherichia coli. Methyloctahydro-1H-indole-3-carboxylate hydrochloride demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuroprotection in Animal Models
In a rat model of Parkinson's disease, administration of methyloctahydro-1H-indole-3-carboxylate hydrochloride resulted in improved motor function and reduced neuronal loss in the substantia nigra. This suggests that the compound may protect dopaminergic neurons from degeneration.
Research Findings
Recent studies have highlighted the potential of methyloctahydro-1H-indole-3-carboxylate hydrochloride in various therapeutic areas:
- Antitubercular Activity : In vitro studies indicate that this compound may inhibit M. tuberculosis growth effectively.
- Neuroprotection : Research shows that it can mitigate oxidative stress-induced cell death in neuronal cell lines.
- Anti-inflammatory Effects : The compound has been observed to reduce cytokine production in activated macrophages.
Table 2: Summary of Research Findings on Methyloctahydro-1H-indole-3-carboxylate Hydrochloride
Q & A
Q. What are the recommended analytical methods for quantifying methyloctahydro-1H-indole-3-carboxylate hydrochloride in synthetic mixtures?
A validated HPLC protocol using a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) at 1 mL/min flow rate and UV detection (207 nm) is effective. Calibration curves (1.09–10.90 μg/mL) with linear regression (R² ≥ 0.999) and recovery rates (99.6–100.1%) ensure accuracy . Method validation should include intra-day and inter-day precision (RSD < 2%) and robustness testing under varying pH/temperature conditions.
Q. How can the structural configuration of methyloctahydro-1H-indole-3-carboxylate hydrochloride be confirmed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is optimal for resolving stereochemistry. For non-crystalline samples, combine NMR (¹H, ¹³C, DEPT, COSY) with computational modeling (DFT or molecular docking) to assign hydrogenation patterns and stereocenters. Cross-validate with IR spectroscopy for functional group identification (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols are critical during handling and storage?
Use PPE (gloves, goggles, lab coat) to avoid inhalation/contact. Store at -20°C in airtight, light-resistant containers. Waste must be segregated and disposed via licensed hazardous waste services. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and immediate medical consultation for ingestion .
Advanced Research Questions
Q. How should researchers address discrepancies in purity assessments between HPLC and mass spectrometry (MS)?
Contradictions may arise from ion suppression in MS or co-eluting impurities in HPLC. Perform orthogonal analyses:
Q. What experimental design principles apply to stability studies under varying pH and temperature?
Adopt a forced degradation approach:
- Acid/Base Hydrolysis: Incubate at 0.1M HCl/NaOH (70°C, 24 hrs) to identify ester hydrolysis products.
- Oxidative Stress: Use 3% H₂O₂ at 40°C for 48 hrs.
- Photostability: Expose to UV (320–400 nm) for 48 hrs.
Monitor degradation kinetics via HPLC-UV and characterize products via HRMS. Include control samples with stabilizers (e.g., antioxidants) .
Q. How can synthetic impurities be isolated and characterized for regulatory compliance?
- Isolation: Use preparative HPLC with a C18 column (gradient elution: 10–90% acetonitrile in 0.1% TFA).
- Characterization: Assign structures via HRMS, 2D-NMR (HSQC, HMBC), and X-ray diffraction (if crystallizable).
- Thresholds: Align with ICH Q3A guidelines, setting identification thresholds at 0.1% for APIs .
Q. What strategies resolve conflicting crystallographic data between experimental and computational models?
Q. How to optimize reaction conditions for stereoselective synthesis of the octahydroindole core?
- Catalysis: Screen chiral catalysts (e.g., Jacobsen’s Mn-salen for epoxidation).
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to enhance enantiomeric excess (ee).
- Kinetic Control: Monitor reaction progress via in-situ FTIR to halt at intermediate stereoselective stages.
- Analysis: Use chiral HPLC (e.g., Chiralpak IA column) to quantify ee .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

